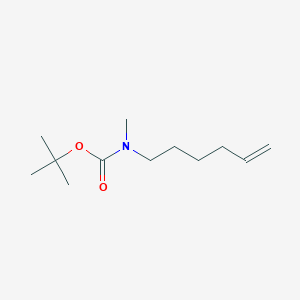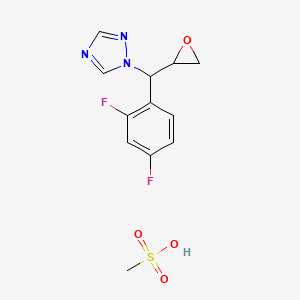
2,3-Epoxyphylloquinone
Vue d'ensemble
Description
2,3-Epoxyphylloquinone, also known as vitamin K1 2,3-epoxide, is a derivative of phylloquinone (vitamin K1). This compound is characterized by the presence of an epoxide group at the 2,3-position of the naphthoquinone ring. It plays a significant role in the vitamin K cycle, which is essential for blood clotting and other physiological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Epoxyphylloquinone is synthesized through the enzymatic action of phylloquinone monooxygenase (2,3-epoxidizing). This enzyme catalyzes the reaction between phylloquinone, an electron donor (such as NADH), and molecular oxygen (O2) to produce this compound, an oxidized electron donor, and water (H2O) .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts, such as phylloquinone monooxygenase, in controlled reaction conditions. The process may include the use of cofactors like NADH and specific peptides to enhance the enzyme’s activity .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Epoxyphylloquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: It can be reduced back to phylloquinone or other reduced forms.
Substitution: The epoxide group can be substituted by nucleophiles under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as NADH or other hydride donors are used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide group
Major Products Formed
Oxidation: Various oxidized derivatives of phylloquinone.
Reduction: Phylloquinone and its hydroquinone form.
Substitution: Substituted naphthoquinone derivatives
Applications De Recherche Scientifique
2,3-Epoxyphylloquinone has several scientific research applications:
Chemistry: Used as a model compound to study epoxide chemistry and reactions.
Biology: Investigated for its role in the vitamin K cycle and its effects on blood clotting.
Medicine: Explored for its potential therapeutic applications in conditions related to vitamin K deficiency.
Industry: Utilized in the synthesis of vitamin K derivatives and related compounds
Mécanisme D'action
2,3-Epoxyphylloquinone exerts its effects through its involvement in the vitamin K cycle. It acts as an intermediate in the conversion of phylloquinone to its hydroquinone form, which is essential for the carboxylation of glutamate residues in clotting factors. This carboxylation is crucial for the activation of these factors, enabling proper blood clotting .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phylloquinone (Vitamin K1): The parent compound of 2,3-epoxyphylloquinone.
Menaquinone (Vitamin K2): Another form of vitamin K with a different side chain structure.
Vitamin K3 (Menadione): A synthetic form of vitamin K without the phytyl side chain
Uniqueness
This compound is unique due to its specific role in the vitamin K cycle and its epoxide functional group, which imparts distinct chemical reactivity compared to other vitamin K derivatives .
Propriétés
IUPAC Name |
7a-methyl-1a-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphtho[2,3-b]oxirene-2,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-,30?,31?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTXFBIHPWIDJQ-HBDFACPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCC/C(=C/CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)/C)CCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[[(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B8121598.png)
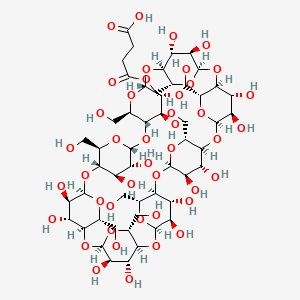

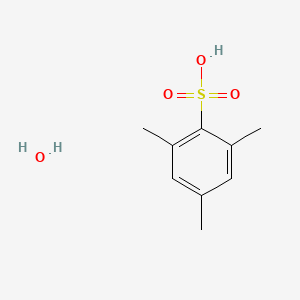

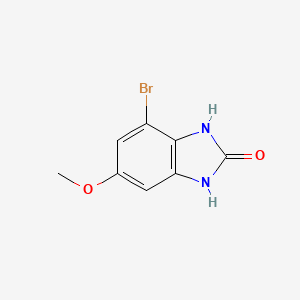
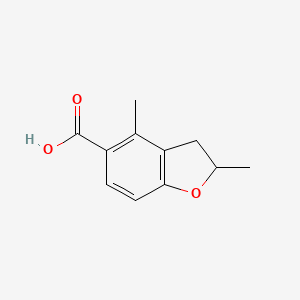
![Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]-](/img/structure/B8121646.png)

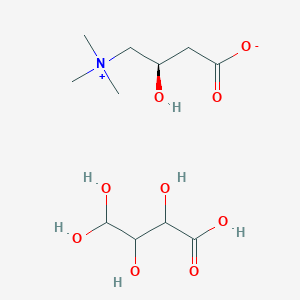
![trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate](/img/structure/B8121687.png)

